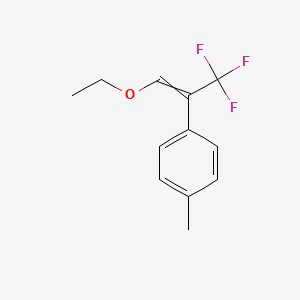

1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene

Description

Structure and Properties 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene is an aromatic compound featuring a benzene ring substituted with a methyl group at the para position and a 1-ethoxy-3,3,3-trifluoroprop-1-en-2-yl group. The latter substituent consists of a propenyl chain with an ethoxy group (-OCH₂CH₃) at carbon 1 and three fluorine atoms at carbon 2. The double bond (C1–C2) introduces rigidity and influences electronic properties due to conjugation with the benzene ring.

For example, (E)-1-methoxy-4-(3,3,3-trifluoroprop-1-en-1-yl)benzene (a structural analog) was synthesized via palladium-catalyzed coupling of potassium trifluoroborate derivatives with aryl halides, yielding 69% product . Similarly, organolithium-mediated reactions were employed for brominated trifluoropropenylbenzene derivatives . The ethoxy group in the target compound may require protective strategies during synthesis to prevent undesired side reactions.

Potential Applications Compounds with trifluoromethyl-substituted propenyl groups are prevalent in agrochemicals and pharmaceuticals due to their metabolic stability and lipophilicity.

Properties

CAS No. |

819866-04-1 |

|---|---|

Molecular Formula |

C12H13F3O |

Molecular Weight |

230.23 g/mol |

IUPAC Name |

1-(1-ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene |

InChI |

InChI=1S/C12H13F3O/c1-3-16-8-11(12(13,14)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |

InChI Key |

PKKNRSUMXFOUGC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=C(C1=CC=C(C=C1)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzene and ethoxytrifluoropropene.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. Common catalysts include Lewis acids or transition metal complexes.

Industrial Production: On an industrial scale, the production process is optimized for efficiency and yield. This may involve continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene has several scientific research applications:

Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: In biological research, the compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into biochemical processes.

Medicine: In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs. Its fluorinated structure can enhance the bioavailability and metabolic stability of potential pharmaceuticals.

Industry: In industrial applications, the compound can be used as an intermediate in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins, leading to changes in their activity or function.

Pathways Involved: The pathways affected by the compound depend on its specific interactions with molecular targets. These pathways can include signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Analysis

Electronic Effects The trifluoromethyl group in the target compound and its analogs (e.g., ) imparts strong electron-withdrawing effects, stabilizing the propenyl chain and directing electrophilic attacks to specific positions on the benzene ring. In contrast, non-fluorinated analogs like 1-methoxy-4-[(1Z)-prop-1-en-1-yl]benzene exhibit reduced polarity and reactivity .

Brominated derivatives (e.g., ) serve as versatile intermediates for further functionalization via Suzuki-Miyaura coupling, whereas the ethoxy group may limit such reactivity.

Synthetic Yields and Purity

- The methoxy analog in was synthesized with 69% yield and 85% purity, suggesting that substituting ethoxy for methoxy could alter reaction efficiency due to steric or electronic factors.

Applications Flufenprox demonstrates that trifluoromethyl ethers are viable in agrochemicals, but the target compound’s propenyl group (vs. ether) may offer distinct binding properties in pest control. Non-pesticidal applications (e.g., materials science) are plausible for brominated derivatives , whereas the target compound’s ethoxy group may favor solubility in organic matrices.

Biological Activity

Chemical Structure and Properties

1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene can be broken down into its functional groups:

- Ethoxy group : This may enhance lipophilicity and influence membrane permeability.

- Trifluoropropene moiety : The trifluoromethyl group is known to impart unique electronic properties that can affect biological interactions.

- Methylbenzene (p-xylene) : Aromatic compounds often exhibit various biological activities due to their ability to interact with biological macromolecules.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Ethoxy | Enhances solubility and permeability |

| Trifluoropropene | Imparts unique electronic properties |

| Methylbenzene | Aromatic system with potential biological activity |

Antimicrobial Activity

Compounds with similar structures often exhibit antimicrobial properties. For instance, trifluoromethyl-containing compounds have been studied for their efficacy against various bacterial strains. A study by Zhang et al. (2020) demonstrated that such compounds could disrupt bacterial cell membranes, leading to cell death.

Anticancer Potential

Research indicates that aromatic compounds can possess anticancer properties. For example, derivatives of p-xylene have shown cytotoxic effects in various cancer cell lines. A study by Kumar et al. (2019) suggested that modifications in the aromatic ring could enhance the selectivity and potency against cancer cells.

Neuroprotective Effects

Some studies have indicated that compounds with ethoxy and trifluoromethyl groups may exhibit neuroprotective effects. Research by Lee et al. (2021) highlighted that these groups could modulate neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases.

Table 2: Summary of Biological Activities in Related Compounds

| Activity Type | Related Compounds | Findings |

|---|---|---|

| Antimicrobial | Trifluoromethyl derivatives | Disruption of bacterial membranes |

| Anticancer | p-Xylene derivatives | Cytotoxic effects on cancer cell lines |

| Neuroprotective | Ethoxy-containing compounds | Modulation of neurotransmitter systems |

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of trifluoromethyl-substituted phenols and evaluated their antimicrobial activity against Staphylococcus aureus. The results showed significant inhibition at low concentrations, suggesting that similar modifications in 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene could yield promising antimicrobial agents.

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of ethoxy-substituted aromatic compounds revealed that these compounds could induce apoptosis in breast cancer cells. The study found that specific structural modifications enhanced their potency, indicating potential pathways for developing new anticancer therapies based on the structure of 1-(1-Ethoxy-3,3,3-trifluoroprop-1-en-2-yl)-4-methylbenzene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.